3-Chloro-2H-cyclohepta[b]thiophene-2-thione
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Overview
Description
3-Chloro-2H-cyclohepta[b]thiophene-2-thione is a heterocyclic compound that contains a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-Chloro-2H-cyclohepta[b]thiophene-2-thione typically involves the chlorination of cyclohepta[b]thiophene-2-thione. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-2H-cyclohepta[b]thiophene-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
3-Chloro-2H-cyclohepta[b]thiophene-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-2H-cyclohepta[b]thiophene-2-thione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to bind selectively to certain proteins .
Comparison with Similar Compounds
3-Chloro-2H-cyclohepta[b]thiophene-2-thione can be compared with other thiophene derivatives, such as:
2-Chlorothiophene: A simpler thiophene derivative with a chlorine atom at the 2-position.
3-Chlorobenzo[b]thiophene-2-carboxylic acid: A more complex derivative with additional functional groups that confer different chemical properties.
Properties
CAS No. |
63761-10-4 |
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Molecular Formula |
C9H5ClS2 |
Molecular Weight |
212.7 g/mol |
IUPAC Name |
3-chlorocyclohepta[b]thiophene-2-thione |
InChI |
InChI=1S/C9H5ClS2/c10-8-6-4-2-1-3-5-7(6)12-9(8)11/h1-5H |
InChI Key |
RDJZCMXCVZOTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C(=S)S2)Cl)C=C1 |
Origin of Product |
United States |
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